3-Methoxythiophene-2-sulfonyl fluoride
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Overview
Description
3-Methoxythiophene-2-sulfonyl fluoride is an organic compound with the molecular formula C5H5FO3S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a methoxy group (-OCH3) at the third position and a sulfonyl fluoride group (-SO2F) at the second position of the thiophene ring. It is used in various chemical reactions and has applications in organic synthesis, chemical biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxythiophene-2-sulfonyl fluoride can be synthesized through several methods. One common approach involves the direct fluorosulfonylation of thiophene derivatives. This method uses fluorosulfonyl radicals generated from different precursors to introduce the sulfonyl fluoride group onto the thiophene ring . Another method involves the electrochemical oxidative coupling of thiols with potassium fluoride, which provides a mild and environmentally friendly approach to synthesize sulfonyl fluorides .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorosulfonylation processes. These processes utilize readily available starting materials and efficient reaction conditions to produce the compound in high yields. The use of continuous flow reactors and advanced purification techniques ensures the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxythiophene-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfone derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones.
Sulfur(VI) Fluoride Exchange (SuFEx): This click chemistry reaction involves the exchange of the sulfonyl fluoride group with other functional groups, providing a versatile tool for chemical synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfones, and thiol derivatives. These products have diverse applications in chemical synthesis and biological research .
Scientific Research Applications
3-Methoxythiophene-2-sulfonyl fluoride has found widespread applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Chemical Biology: The compound is used as a reactive probe for labeling and modifying proteins, enabling the study of protein function and interactions.
Drug Discovery: It is employed in the development of covalent inhibitors and chemical probes for target validation and lead optimization.
Materials Science: The compound is used in the synthesis of functional materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Methoxythiophene-2-sulfonyl fluoride involves its reactivity as an electrophilic warhead. The sulfonyl fluoride group reacts with nucleophilic residues in proteins, such as serine, threonine, tyrosine, lysine, cysteine, and histidine . This covalent modification of proteins can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Similar Compounds
Sulfonyl Chlorides: These compounds are similar in structure but are more reactive and less stable compared to sulfonyl fluorides.
Aryl Fluorosulfates: These compounds have similar reactivity but are less commonly used in chemical biology.
Sulfonamides: These compounds are derived from sulfonyl fluorides and have diverse applications in medicinal chemistry.
Uniqueness
3-Methoxythiophene-2-sulfonyl fluoride is unique due to its balanced reactivity and stability. The presence of the methoxy group enhances its solubility and reactivity, making it a versatile compound for various applications in organic synthesis, chemical biology, and materials science .
Properties
Molecular Formula |
C5H5FO3S2 |
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Molecular Weight |
196.2 g/mol |
IUPAC Name |
3-methoxythiophene-2-sulfonyl fluoride |
InChI |
InChI=1S/C5H5FO3S2/c1-9-4-2-3-10-5(4)11(6,7)8/h2-3H,1H3 |
InChI Key |
WWNRZRFRMCUVPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC=C1)S(=O)(=O)F |
Origin of Product |
United States |
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